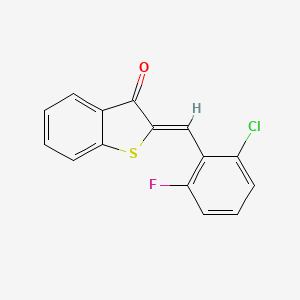![molecular formula C18H15ClN4O B11689809 N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en varios campos de la investigación científica. Este compuesto pertenece a la clase de las hidrazonas, que se caracterizan por la presencia de un grupo funcional hidrazona (-NHN=CH-). La estructura del compuesto incluye un anillo de pirazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno, y un grupo clorofenil y metilfenil unidos al anillo de pirazol.
Métodos De Preparación
La síntesis de N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida normalmente implica la reacción de condensación entre 3-(4-metilfenil)-1H-pirazol-5-carbohidrazida y 3-clorobenzaldehído. La reacción se suele llevar a cabo en presencia de un catalizador ácido, como el ácido acético, en condiciones de reflujo. La mezcla de reacción se enfría entonces y el producto resultante se filtra y se purifica mediante recristalización.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los correspondientes óxidos.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando lugar a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, en las que el átomo de cloro del grupo clorofenil puede ser sustituido por otros nucleófilos como aminas o tioles.
Condensación: El grupo hidrazona puede participar en reacciones de condensación con diversos compuestos carbonílicos, formando nuevos derivados de hidrazona.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el etanol o el metanol, y temperaturas de reacción que oscilan entre la temperatura ambiente y las condiciones de reflujo. Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones en la investigación científica
N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se está investigando su posible uso como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como colorantes y pigmentos.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, su actividad antimicrobiana puede deberse a la inhibición de las enzimas bacterianas, mientras que su actividad anticancerígena podría deberse a la inducción de la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida puede compararse con otros compuestos similares, como:
N'-[(E)-(3,5-dicloro-2-metoxifenil)metilideno]-3-metil-1-fenil-1H-tieno[2,3-c]pirazol-5-carbohidrazida: Este compuesto tiene una estructura de hidrazona similar pero con diferentes sustituyentes en el anillo fenilo, lo que lleva a diferentes propiedades químicas y biológicas.
3-(2-clorofenil)-N'-[(E)-(3,5-dimetil-1-fenil-1H-pirazol-4-il)metilideno]-1H-pirazol-5-carbohidrazida: Este compuesto también presenta un anillo de pirazol y un grupo clorofenil pero con grupos metilo adicionales, lo que puede afectar a su reactividad y actividad biológica.
La singularidad de N'-[(E)-(3-clorofenil)metilideno]-3-(4-metilfenil)-1H-pirazol-5-carbohidrazida radica en su combinación específica de sustituyentes, que le confieren propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C18H15ClN4O |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c1-12-5-7-14(8-6-12)16-10-17(22-21-16)18(24)23-20-11-13-3-2-4-15(19)9-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
Clave InChI |
CLMNTMILCDDLKW-RGVLZGJSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)
![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)


![(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689783.png)
![N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11689790.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B11689797.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
